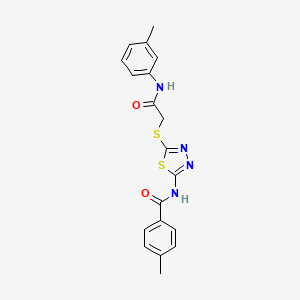
4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound features a thiadiazole ring linked to a benzamide moiety. This unique combination may contribute to its biological properties.
Antimicrobial Activity
Thiadiazole derivatives, including those similar to this compound, have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives with the thiadiazole core exhibit comparable antimicrobial activity to standard antibiotics such as ciprofloxacin and griseofulvin .
Anticancer Activity
Research indicates that compounds containing thiadiazole structures can exhibit anticancer properties. For example, certain derivatives have shown selective activity against cancer cell lines with IC50 values in the low micromolar range. One study highlighted a derivative that inhibited Abl protein kinase with an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line . This suggests that this compound may have similar potential due to its structural characteristics.
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects. A study synthesized various thiadiazole compounds and assessed their efficacy using the carrageenan-induced paw edema model in rats. Some derivatives exhibited significant anti-inflammatory activity comparable to indomethacin . This indicates that this compound may possess similar therapeutic benefits.
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Receptor Interaction : Thiadiazoles often interact with specific receptors in the body. For instance, certain derivatives act as adenosine receptor antagonists .
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s .
- Cytotoxic Effects : The cytotoxic properties observed in some thiadiazole derivatives suggest they can induce apoptosis in cancer cells through various pathways .
Case Studies and Research Findings
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against various bacterial strains and fungi. The results have shown significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have been evaluated against human cancer cell lines such as MCF7 (breast cancer). These evaluations demonstrated that certain derivatives possess strong cytotoxic effects and can induce apoptosis in cancer cells . Molecular docking studies further elucidate the binding interactions of these compounds with specific cancer targets, enhancing their therapeutic potential .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives demonstrated that certain compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiadiazole structure could enhance antibacterial potency .
Case Study 2: Anticancer Screening
In another research effort focused on anticancer activity, derivatives similar to this compound were screened against several human cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against breast cancer cells compared to standard chemotherapeutics .
特性
IUPAC Name |
4-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-6-8-14(9-7-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYTGOBKYBMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













